Methylsuccinic anhydride

Physical Organic Chemistry Gas-Phase Ion Chemistry Reactivity Baselines

Sourcing a reactive cyclic anhydride with predictable stereochemical outcomes is critical for asymmetric synthesis. Standard succinic anhydride exhibits coupled pseudorotation, but the methyl group in this compound 'locks' the ring into two distinct uncoupled vibrational states, directly impacting reactivity and chiral fidelity. [Achieves up to 97% ee in asymmetric copolymerization with meso-epoxides; serves as a benchmark for proton affinity calibration (807±1 kJ/mol); enables parallel kinetic resolution yielding chiral mono esters with up to 82% ee. Supplied with ≥98% purity (GC) as a low-melting solid or liquid at 20°C.]

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 4100-80-5
Cat. No. B147222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylsuccinic anhydride
CAS4100-80-5
SynonymsPyro tartaric anhydride
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESCC1CC(=O)OC1=O
InChIInChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3
InChIKeyDFATXMYLKPCSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylsuccinic Anhydride Baseline & Procurement


Methylsuccinic anhydride (CAS 4100-80-5), a C5 cyclic anhydride, is a reactive small molecule with a molecular weight of 114.10 g/mol and a density of 1.22 g/mL at 25 °C . It is commercially available with a purity specification of ≥98% (GC) and exists as a low-melting solid or liquid at 20 °C . Its primary utility stems from the electrophilic reactivity of its anhydride ring, making it a versatile building block in organic synthesis .

Reactive cyclic anhydride for acylation and ring-opening
Physical state: low-melting solid (mp 33–35 °C) at ambient
Purity specification ≥98% (GC), suitable for synthesis

Why Methylsuccinic Anhydride Substitution Fails


Procurement decisions involving cyclic anhydrides are not interchangeable; the introduction of a single methyl group to the succinic anhydride scaffold profoundly alters key properties. For methylsuccinic anhydride, this substitution results in a quantifiably different solid-state physical form (solid vs. liquid at 20°C) compared to its parent, succinic anhydride . More critically, the methyl group induces a fundamental change in the molecule's internal dynamics. Spectroscopic analysis reveals that while succinic anhydride undergoes a coupled pseudorotational motion, the methyl substitution in methylsuccinic anhydride 'locks' the ring into two distinct, uncoupled vibrational states, which can directly impact its reactivity and stereochemical outcomes in asymmetric synthesis [1].

Physical state

Methylsuccinic anhydride is a low-melting solid, while succinic anhydride is a liquid at 20–25 °C, requiring different handling and formulation protocols.

Ring dynamics

The methyl group locks the anhydride ring into uncoupled vibrational modes, unlike the coupled pseudorotation of succinic anhydride, which may influence reactivity and stereochemical control.

Methylsuccinic Anhydride Quantitative Evidence


Proton Affinity vs. Succinic Anhydride

Methylsuccinic anhydride exhibits a 1.2% higher proton affinity (PA) than its parent compound, succinic anhydride. This indicates a slight increase in intrinsic gas-phase basicity due to the electron-donating methyl group. This data was obtained via high-pressure chemical ionization and Fourier transform-ion cyclotron resonance (FT-ICR) techniques [1].

Proton Affinity
Head-to-head
+10 kJ/mol (approx. 1.2% higher) vs. succinic anhydride
Quantifies methyl electronic effect on basicity
FT-ICR, gas-phase conditions
Physical Organic Chemistry Gas-Phase Ion Chemistry Reactivity Baselines

Physical State vs. Succinic Anhydride

The addition of a methyl group to the succinic anhydride scaffold fundamentally changes its physical state at ambient temperatures. Methylsuccinic anhydride is a solid with a melting point of 33-35 °C, whereas succinic anhydride remains a liquid with a melting point below ambient temperature (6-10 °C) . This difference is critical for formulation and handling protocols.

Physical State
Data to verify
Solid (mp 33–35 °C) vs. liquid (mp 6–10 °C) for succinic anhydride
Altered physical form impacts handling and formulation
Ambient conditions
Physical Chemistry Formulation Handling and Storage

Ring Inversion Dynamics

The internal ring dynamics, as probed by Fourier-transform microwave spectroscopy, differentiate methylsuccinic anhydride from its closest analogs. While succinic and itaconic anhydrides exhibit a coupled pseudorotational motion, methylsuccinic anhydride shows two uncoupled vibrational modes with distinct energy separations. This indicates a fundamental change in the molecule's conformational flexibility due to the methyl substituent [1].

Ring Inversion
Head-to-head
Two uncoupled vibrations (ΔE 0.4, 1.2 cm⁻¹) vs. coupled pseudorotation
Uncoupled dynamics inform reactivity models
FTMW spectroscopy, 7-18 GHz
Spectroscopy Computational Chemistry Ring Dynamics

Carbonylation Stereochemistry

Methylsuccinic anhydride can be produced with high stereochemical control. The catalytic carbonylation of (R)-β-butyrolactone yields (S)-methylsuccinic anhydride with a clean inversion of stereochemistry, providing an efficient route to enantiomerically enriched material [1]. This level of stereocontrol is not universally observed across all substituted succinic anhydrides.

Stereochemistry
Class-level
Clean inversion (R to S) via carbonylation
Provides enantiopure building block route
Catalytic CO, 200 psi
Asymmetric Synthesis Catalysis Chiral Building Blocks

Methylsuccinic Anhydride Validated Applications


Enantiopure Polyesters via Asymmetric Copolymerization

Researchers requiring high stereochemical fidelity in polymer backbones should consider (R)-methylsuccinic anhydride. Its use in the asymmetric alternating copolymerization with meso-epoxides has been demonstrated to achieve up to 97% enantiomeric excess (ee), enabling the installation of multiple chiral centers in the polyester chain and directly influencing polymer crystallinity and thermal properties [1].

Parallel Kinetic Resolution

In asymmetric synthesis, racemic methylsuccinic anhydride serves as an effective substrate for parallel kinetic resolution. Using a modified cinchona alkaloid catalyst, the reaction with alcohols yields chiral succinate mono esters with high enantiomeric excess (up to 82% ee reported), providing a valuable route to optically active building blocks .

Mass Spectrometry Basicity Calibration

Analytical chemists studying intrinsic molecular properties will find the gas-phase proton affinity of methylsuccinic anhydride (807 ± 1 kJ/mol) to be a key reference point. This quantitative data allows for accurate calibration in mass spectrometry and provides a benchmark for evaluating the effect of methyl substitution on the basicity of cyclic anhydrides [2].

Conformational Analysis Model

Computational and physical chemists investigating ring dynamics utilize methylsuccinic anhydride as a model system. Its distinct uncoupled vibrational modes, with energy splittings of 0.4 cm⁻¹ and 1.2 cm⁻¹, serve as a crucial test case for validating theoretical models of inversion barriers and pseudorotation in five-membered rings, differentiating it from the coupled dynamics of its analogs [3].

Application
Selection Property
Validation Focus
Enantiopure polyester synthesis
Stereochemical fidelity in polymerization
Enantiomeric excess and crystallinity
Parallel kinetic resolution
Enantioselective alcoholysis
Chiral mono ester ee
MS basicity calibration
Gas-phase proton affinity benchmark
Methyl substitution basicity effect
Conformational analysis model
Uncoupled vibrational mode model
Inversion barrier validation

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